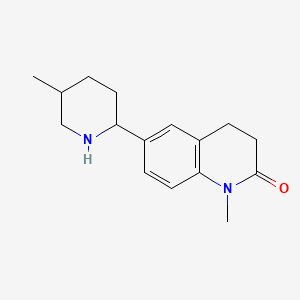![molecular formula C8H8N2O B13929657 3,6-Dimethylisoxazolo[5,4-b]pyridine CAS No. 516500-09-7](/img/structure/B13929657.png)
3,6-Dimethylisoxazolo[5,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethylisoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of isoxazoles and pyridines It is characterized by a fused ring system consisting of an isoxazole ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridine can be achieved through various methods. One efficient method involves a three-component, one-pot synthesis using 2,2,6-trimethyl-4H-1,3-dioxin-4-one, benzyl amine, and aromatic aldehydes in the presence of a catalytic amount of p-toluenesulfonic acid or iodine . The reaction conditions typically involve heating the reaction mixture in a suitable solvent such as dichloromethane.
Industrial Production Methods
Multi-component reactions (MCRs) are favored due to their efficiency and environmental friendliness .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dimethylisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethylisoxazolo[5,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3,6-Dimethylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3,6-Dimethylisoxazolo[5,4-b]pyridine include:
Uniqueness
What sets this compound apart from similar compounds is its unique fused ring system and the specific positions of the methyl groups
Eigenschaften
CAS-Nummer |
516500-09-7 |
|---|---|
Molekularformel |
C8H8N2O |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C8H8N2O/c1-5-3-4-7-6(2)10-11-8(7)9-5/h3-4H,1-2H3 |
InChI-Schlüssel |
DHXCIYVZAONJEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C(=NO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride](/img/structure/B13929576.png)
![2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B13929588.png)





![3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid](/img/structure/B13929650.png)
![Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13929653.png)


![4-{5-[Bis-(2-hydroxyethyl) amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid isopropyl ester](/img/structure/B13929681.png)


